![molecular formula C16H22N2O2S B7585081 3-[(2-Oxo-1-propan-2-ylpiperidin-3-yl)sulfanylmethyl]benzamide](/img/structure/B7585081.png)
3-[(2-Oxo-1-propan-2-ylpiperidin-3-yl)sulfanylmethyl]benzamide
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Overview
Description
3-[(2-Oxo-1-propan-2-ylpiperidin-3-yl)sulfanylmethyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as K777 and has been the subject of numerous studies aimed at understanding its synthesis, mechanism of action, and biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of K777 involves its inhibition of the proteasome, a cellular complex that is responsible for the degradation of proteins. K777 binds to the proteasome and prevents the degradation of proteins, leading to the accumulation of damaged proteins and ultimately causing cell death. K777 has also been shown to inhibit the activity of the 20S proteasome, which is responsible for the degradation of proteins involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects
K777 has been shown to have a range of biochemical and physiological effects. Studies have shown that K777 can induce apoptosis, or programmed cell death, in cancer cells. K777 has also been shown to inhibit the production of inflammatory cytokines, reducing inflammation in the body. K777 has been shown to inhibit the replication of viruses, making it a potential candidate for the treatment of viral infections.
Advantages and Limitations for Lab Experiments
One advantage of K777 is its ability to inhibit the proteasome, making it a useful tool for studying the role of the proteasome in cellular processes. K777 has also been shown to enhance the efficacy of chemotherapy drugs, making it a potential candidate for combination therapy. One limitation of K777 is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for research on K777. One area of research is the development of K777 derivatives with improved efficacy and reduced toxicity. Another area of research is the identification of biomarkers that can predict the response of cancer cells to K777 treatment. Additionally, research is needed to understand the mechanism of action of K777 in more detail and to identify potential drug targets for combination therapy.
Synthesis Methods
The synthesis method of K777 involves the reaction of 3-mercaptobenzamide with 2-oxo-1-propan-2-ylpiperidine-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is carried out in a solvent such as dichloromethane or dimethylformamide (DMF) and is typically followed by purification using column chromatography or recrystallization. The yield of K777 can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and concentration of reagents.
Scientific Research Applications
K777 has been the subject of numerous studies due to its potential applications in various fields. One of the most promising applications of K777 is in the treatment of cancer. Studies have shown that K777 can inhibit the growth of cancer cells by targeting the proteasome, a cellular complex that is responsible for the degradation of proteins. K777 has also been shown to enhance the efficacy of chemotherapy drugs, making it a potential candidate for combination therapy.
In addition to its anti-cancer properties, K777 has also been studied for its anti-inflammatory and anti-viral activities. Studies have shown that K777 can inhibit the production of inflammatory cytokines and reduce the severity of viral infections. K777 has also been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
3-[(2-oxo-1-propan-2-ylpiperidin-3-yl)sulfanylmethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2S/c1-11(2)18-8-4-7-14(16(18)20)21-10-12-5-3-6-13(9-12)15(17)19/h3,5-6,9,11,14H,4,7-8,10H2,1-2H3,(H2,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVDBYQQUDMPTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCC(C1=O)SCC2=CC(=CC=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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